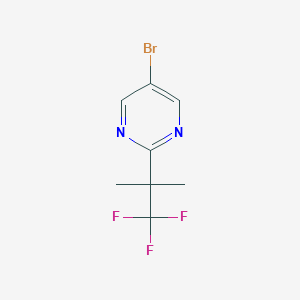
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is a heterocyclic organic compound that contains a bromine atom and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine typically involves the bromination of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used. The reactions are often carried out in solvents like toluene or DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
- 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
Uniqueness
5-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group on a pyrimidine ring. This combination imparts distinct electronic and steric properties, making it valuable in the design of molecules with specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H8BrF3N2 |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
5-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H8BrF3N2/c1-7(2,8(10,11)12)6-13-3-5(9)4-14-6/h3-4H,1-2H3 |
InChI Key |
QZGUGKKBFMDYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B13073187.png)
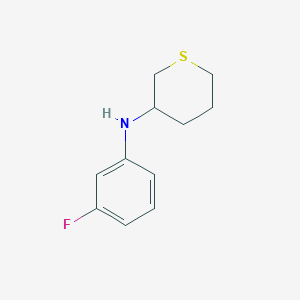
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)
![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine](/img/structure/B13073207.png)
![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
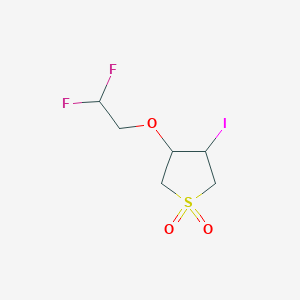
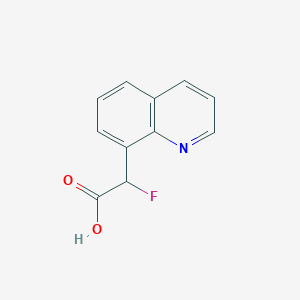
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13073233.png)
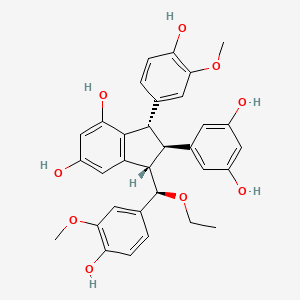
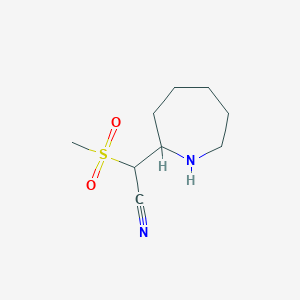
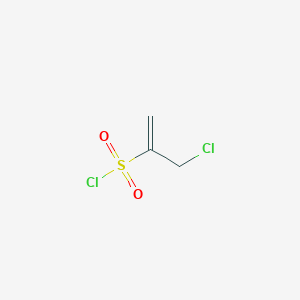
![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)
![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
